2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate
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Overview
Description
2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate is a chemical compound with a complex structure that includes a trifluoroethyl group, a piperazine ring, and an ethanesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroethanol with ethanesulfonyl chloride to form 2,2,2-trifluoroethyl ethanesulfonate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ethanesulfonate moiety can be hydrolyzed in the presence of water or aqueous acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis of the ethanesulfonate group can yield ethanesulfonic acid, while oxidation of the piperazine ring can produce various oxidized derivatives .
Scientific Research Applications
2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The ethanesulfonate moiety can participate in ionic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride
- 2,2,2-Trifluoroethyl thioether derivatives
Uniqueness
2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate is unique due to its combination of a trifluoroethyl group, a piperazine ring, and an ethanesulfonate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
oxalic acid;2,2,2-trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O3S.2C2H2O4/c1-13-2-4-14(5-3-13)6-7-18(15,16)17-8-9(10,11)12;2*3-1(4)2(5)6/h2-8H2,1H3;2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLSHUZVCWARFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCS(=O)(=O)OCC(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O11S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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